molecular formula C8H14O2 B058171 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one CAS No. 5455-94-7

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Cat. No.: B058171
CAS No.: 5455-94-7
M. Wt: 142.2 g/mol
InChI Key: HWFLEGUPVIFSJN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is an organic compound with a unique structure characterized by a furan ring substituted with four methyl groups

Scientific Research Applications

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

One of the key safety features of 2,2,5,5-Tetramethyltetrahydrofuran is its non-peroxide forming nature . This makes it a safer alternative to traditional ethers that have the potential to form hazardous peroxides .

Future Directions

The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with an acid catalyst to induce cyclization and form the desired furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A related compound with fewer methyl groups, used as a biofuel and in organic synthesis.

    2,2,5,5-Tetramethyl-1,3-dioxane: Another cyclic compound with similar structural features but different chemical properties.

Uniqueness

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFLEGUPVIFSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202976
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-94-7
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Record name 5455-94-7
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Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone
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Synthesis routes and methods

Procedure details

Mercuric oxide (600 mg) was dissolved in 200 mL of water containing 2 mL of concentrated H2SO4. Solid 2,5-dimethyl-3-hexyne-2,5-diol (50.0g, 352 mmol) was added and the solution was heated until the homogeneous solution turned cloudy. Heating was stopped and the flask was stirred in a room temperature water bath for 30 min. The solution was distilled and 250 mL of distillate was collected (more H2O was added). The biphasic material was taken up into ether, separated, washed with brine, dried over MgSO4, filtered, evaporated and distilled (150° C.) to give 44.5 g (89%) of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil. Dihydro-2,2,5,5-tetramethyl-3(2H)furanone (32.1 g, 226 mmol) in 50 mL of ether was added dropwise to a suspension of sodium hydride (18.1 g of 60%, 453 mmol) in 400 mL of ether containing two drops of ethanol and 36.5 mL (453 mmol) of ethyl formate stirred at 0° C. After stirring overnight at room temperature, the reaction mixture was taken up into water, washed with additional ether, acidified with 6N HCl and extracted into ether. The combined ether layers were washed with water and brine, dried over MgSO4, decolorized with charcoal, filtered through celite and evaporated. The solid residue was recrystallized from a small volume of ether and a large quantity of hexanes. The solid was isolated by filtration and dried to give 30.4 g (79%) of 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as an off-white solid. Ethylenediamine (1.15 mL, 17.4 mmol) was added to a solution of 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)furanone (5.9 g, 34.7 mmol) in 40 mL of THF. This solution was refluxed for one hour. The solvents were evaporated under high vacuum with moderate heating. The solid residue was slurried in 50 mL of cold ether and filtered to give 5.3 g (76%) of off-white solid. Recrystallization from 50 mL of THF followed by drying at 70° C. (1 Torr) for 6 hours gave 4.0 g of 1,2-bis[dihydro-2,2,5,5-tetramethyl3(2H)furanone-4-methyleneamino]ethane as a white solid: Anal. Calc'd for C20H32N2O4 : C, 65.93; H, 8.79; N, 7.69. Found: C, 65.68; H, 8.90; N, 7.65.
[Compound]
Name
Mercuric oxide
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.

Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?

A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:

  • Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].
  • Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].

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